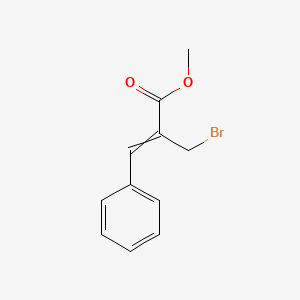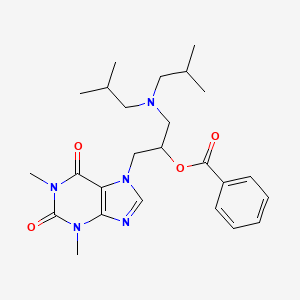
Diisobutylaminobenzoyloxypropyl theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutylaminobenzoyloxypropyl theophylline is a xanthine derivative known for its vasodilatory and bronchodilatory properties. It is also referred to as Vestphyllin . The compound has a molecular formula of C25H35N5O4 and a molecular weight of 469.5765 g/mol . It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylaminobenzoyloxypropyl theophylline involves multiple steps. One common method includes the reaction of theophylline with diisobutylamine and benzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutylaminobenzoyloxypropyl theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the theophylline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various theophylline derivatives with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Diisobutylaminobenzoyloxypropyl theophylline has a wide range of scientific research applications:
Wirkmechanismus
Diisobutylaminobenzoyloxypropyl theophylline exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP levels . This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels . Additionally, the compound acts as an adenosine receptor antagonist, further contributing to its bronchodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and COPD.
Aminophylline: A compound similar to theophylline but with better solubility, used in intravenous formulations.
Dyphylline: Another xanthine derivative with bronchodilatory properties.
Uniqueness
Diisobutylaminobenzoyloxypropyl theophylline is unique due to its combined vasodilatory and bronchodilatory effects, making it particularly useful in the treatment of conditions involving both airway and vascular constriction .
Eigenschaften
CAS-Nummer |
102288-42-6 |
|---|---|
Molekularformel |
C25H35N5O4 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-17(2)12-29(13-18(3)4)14-20(34-24(32)19-10-8-7-9-11-19)15-30-16-26-22-21(30)23(31)28(6)25(33)27(22)5/h7-11,16-18,20H,12-15H2,1-6H3 |
InChI-Schlüssel |
SQBWCQROZHGTAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)
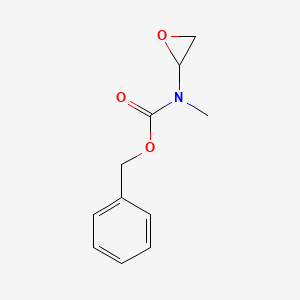
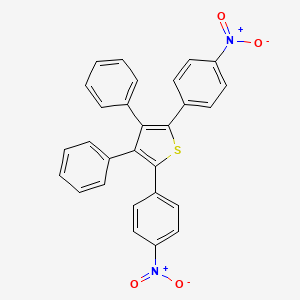
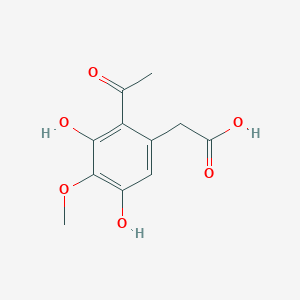

![1-(4-Methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087999.png)
![Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14088000.png)
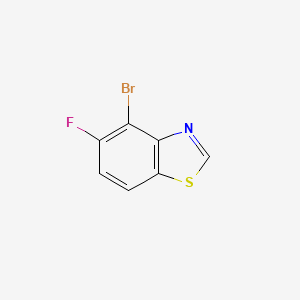
![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)
![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)
